N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide
Brand Name: Vulcanchem
CAS No.: 425648-79-9
VCID: VC7348483
InChI: InChI=1S/C20H17ClN2O3/c1-13-4-6-14(7-5-13)18(24)19(22-16-10-8-15(21)9-11-16)23-20(25)17-3-2-12-26-17/h2-12,19,22H,1H3,(H,23,25)
SMILES: CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
Molecular Formula: C20H17ClN2O3
Molecular Weight: 368.82

N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide

CAS No.: 425648-79-9

Cat. No.: VC7348483

Molecular Formula: C20H17ClN2O3

Molecular Weight: 368.82

* For research use only. Not for human or veterinary use.

N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide - 425648-79-9

Specification

CAS No. 425648-79-9
Molecular Formula C20H17ClN2O3
Molecular Weight 368.82
IUPAC Name N-[1-(4-chloroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Standard InChI InChI=1S/C20H17ClN2O3/c1-13-4-6-14(7-5-13)18(24)19(22-16-10-8-15(21)9-11-16)23-20(25)17-3-2-12-26-17/h2-12,19,22H,1H3,(H,23,25)
Standard InChI Key FIEZXRCODAOHNO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

Introduction

N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-furancarboxamide] is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. Its structural features suggest it may belong to a class of molecules with bioactive properties, including anti-inflammatory or antimicrobial effects. This article provides a detailed exploration of its chemical properties, synthesis, and potential biological applications.

Synthesis Pathway

The synthesis of N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-furancarboxamide] typically involves:

  • Amidation Reaction: Combining a carboxylic acid derivative of furan with an amine derivative, such as 4-chloroaniline.

  • Catalysis: Employing coupling agents like EDCI (ethyl(dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate bond formation.

  • Purification: Using recrystallization or chromatography to isolate the pure compound.

Research Findings

Study FocusKey Findings
Antitubercular ActivityAnalogous compounds showed MIC values as low as 4 μg/mL against Mycobacterium tuberculosis .
Anticancer ScreeningRelated molecules inhibited cancer cell growth by up to 12% in vitro .
Drug-Like PropertiesComputational tools like SwissADME suggest favorable pharmacokinetic profiles for similar structures .

Limitations and Future Directions

6.1 Current Limitations

  • Lack of direct experimental data on this specific compound.

  • Limited understanding of its pharmacokinetics and toxicity profile.

6.2 Future Research
Further studies should focus on:

  • In vitro and in vivo biological assays to confirm activity.

  • Toxicological evaluations to ensure safety.

  • Structural modifications for enhanced efficacy.

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